molecular formula C7H10FNO3 B050388 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione CAS No. 124315-50-0

5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione

Cat. No. B050388
CAS RN: 124315-50-0
M. Wt: 175.16 g/mol
InChI Key: GMVPOZTZYFWLHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione (FPOP) is a chemical compound that has gained significant attention in scientific research. It is a derivative of the well-known compound, 2,4-thiazolidinedione, which has been used in the treatment of type 2 diabetes. FPOP has been found to have potential applications in various fields, including biochemistry, pharmacology, and neuroscience. In

Scientific Research Applications

5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione has been used in various scientific research applications due to its unique properties. It has been used as a probe to study protein structure and dynamics using mass spectrometry. 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione can selectively modify solvent-exposed amino acid residues in proteins, allowing for the identification of protein-protein interactions, ligand binding sites, and conformational changes. 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione has also been used in the study of protein-ligand interactions, protein folding, and stability.

Mechanism of Action

5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione modifies proteins by adding a fluorine atom to solvent-exposed amino acid residues through a radical mechanism. The fluorine atom can then be detected using mass spectrometry, allowing for the identification of the modified residues. 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione selectively modifies residues that are exposed to solvent, providing a snapshot of the protein's conformational state in solution.
Biochemical and Physiological Effects
5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione has been shown to have minimal effects on protein function and stability. It has been used to study the conformational changes in proteins upon ligand binding, protein-protein interactions, and protein folding. 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione has also been used to study the conformational changes in proteins associated with diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

The use of 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione in scientific research has several advantages. It is a simple and efficient method for studying protein structure and dynamics, and it can be used in a wide range of applications. 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione is also a non-invasive probe that does not require the use of radioactive or toxic compounds. However, 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione has some limitations, including its selectivity for solvent-exposed residues, which limits its use in the study of membrane proteins and other proteins with buried residues.

Future Directions

5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione has several potential future directions in scientific research. It can be used to study the conformational changes in proteins associated with diseases such as cancer, Alzheimer's, and Parkinson's. 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione can also be used to study the interactions between proteins and small molecules, providing insights into drug discovery and development. Additionally, 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione can be used in the study of protein-protein interactions in large protein complexes, providing insights into the mechanisms of cellular processes.
Conclusion
In conclusion, 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione is a chemical compound with significant potential in scientific research. It has been used as a probe to study protein structure and dynamics, protein-ligand interactions, and protein folding. 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione has minimal effects on protein function and stability, making it a non-invasive probe that does not require the use of radioactive or toxic compounds. Despite its limitations, 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione has several potential future directions in scientific research, including the study of disease-associated conformational changes in proteins and the interactions between proteins and small molecules.

Synthesis Methods

5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione can be synthesized using a simple and efficient method that involves the reaction of 3-fluoropropylamine with 5-methyloxazolidine-2,4-dione in the presence of a base. The reaction yields 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione as a white crystalline solid with a high purity level and good yield. The synthesis method has been optimized to produce high-quality 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione, which is essential for its use in scientific research.

properties

CAS RN

124315-50-0

Product Name

5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione

Molecular Formula

C7H10FNO3

Molecular Weight

175.16 g/mol

IUPAC Name

5-(3-fluoropropyl)-5-methyl-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C7H10FNO3/c1-7(3-2-4-8)5(10)9-6(11)12-7/h2-4H2,1H3,(H,9,10,11)

InChI Key

GMVPOZTZYFWLHF-UHFFFAOYSA-N

SMILES

CC1(C(=O)NC(=O)O1)CCCF

Canonical SMILES

CC1(C(=O)NC(=O)O1)CCCF

synonyms

2,4-Oxazolidinedione,5-(3-fluoropropyl)-5-methyl-(9CI)

Origin of Product

United States

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